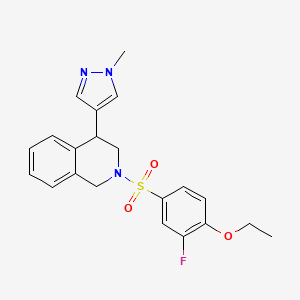
2-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C21H22FN3O3S and its molecular weight is 415.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as Compound A ) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of the sulfonyl group and the ethoxy and fluorophenyl substituents enhances its potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C20H23FN2O3S
- Molecular Weight : 390.47 g/mol
- CAS Number : 2034307-82-7
The biological activity of Compound A is hypothesized to involve interaction with neurotransmitter receptors and enzymes that regulate various metabolic pathways. Similar compounds in the tetrahydroisoquinoline class have been reported to act as positive allosteric modulators , enhancing receptor activity without directly activating them. This mechanism may be particularly beneficial in treating neurodegenerative diseases and psychiatric disorders .
Pharmacological Evaluation
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit a range of pharmacological effects, including:
- Neuroprotective Effects : Compounds similar to Compound A have shown promise in protecting neuronal cells from oxidative stress.
- Antimicrobial Activity : Some tetrahydroisoquinoline derivatives have demonstrated efficacy against various pathogens, including bacteria and viruses .
Table 1: Summary of Biological Activities of Compound A and Related Compounds
Case Studies
- Neuroprotective Study : In vitro studies demonstrated that tetrahydroisoquinoline derivatives could significantly reduce apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests a potential therapeutic role for Compound A in neurodegenerative conditions .
- Antimicrobial Evaluation : A series of analogs based on the tetrahydroisoquinoline structure were tested against common bacterial strains. Results indicated that modifications to the sulfonyl group enhanced antibacterial activity, highlighting the importance of structural diversity in optimizing efficacy .
Structural Activity Relationship (SAR)
The structure-activity relationship for tetrahydroisoquinoline derivatives indicates that:
- The presence of electron-withdrawing groups (like fluorine) can enhance biological activity.
- The configuration around the tetrahydroisoquinoline scaffold is crucial for receptor binding affinity and selectivity .
Table 2: Key Structural Features Influencing Activity
| Structural Feature | Influence on Activity |
|---|---|
| Sulfonyl Group | Increases solubility and receptor binding |
| Ethoxy Substituent | Modulates lipophilicity |
| Fluorine Substituent | Enhances biological potency |
Eigenschaften
IUPAC Name |
2-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-3-28-21-9-8-17(10-20(21)22)29(26,27)25-13-15-6-4-5-7-18(15)19(14-25)16-11-23-24(2)12-16/h4-12,19H,3,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRMMYUGXDANHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














